molecular formula C10H7N3S B13111415 4-(2H-indazol-2-yl)thiazole CAS No. 59158-92-8

4-(2H-indazol-2-yl)thiazole

Cat. No.: B13111415
CAS No.: 59158-92-8
M. Wt: 201.25 g/mol
InChI Key: MWOSTEZYQQBIDW-UHFFFAOYSA-N
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Description

4-(2H-indazol-2-yl)thiazole is a heterocyclic compound that combines the structural features of both indazole and thiazole rings. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, while thiazole is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-indazol-2-yl)thiazole typically involves the cyclization of appropriate precursors under specific conditions. . The reaction conditions often involve heating in the presence of a base such as potassium carbonate or sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-(2H-indazol-2-yl)thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents, acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or acyl groups .

Mechanism of Action

The mechanism of action of 4-(2H-indazol-2-yl)thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or interfere with the replication of viruses by targeting viral enzymes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indazole and thiazole derivatives, such as:

  • 2-(1H-indazol-2-yl)thiazole
  • 4-(1H-indazol-3-yl)thiazole
  • 2-(2H-indazol-2-yl)thiazole

Uniqueness

4-(2H-indazol-2-yl)thiazole is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

CAS No.

59158-92-8

Molecular Formula

C10H7N3S

Molecular Weight

201.25 g/mol

IUPAC Name

4-indazol-2-yl-1,3-thiazole

InChI

InChI=1S/C10H7N3S/c1-2-4-9-8(3-1)5-13(12-9)10-6-14-7-11-10/h1-7H

InChI Key

MWOSTEZYQQBIDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN(N=C2C=C1)C3=CSC=N3

Origin of Product

United States

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